N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as MTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTC is a heterocyclic compound that contains both a thiadiazole and a chromene ring. Its chemical structure makes it a promising candidate for the development of new drugs that target various diseases.
Scientific Research Applications
Anticancer Potential
Compounds with a 1,3,4-thiadiazole moiety have been synthesized and investigated for their antiproliferative potential . Some of these molecules have shown comparable efficacy to doxorubicin, a common chemotherapy drug .
Antimicrobial Activity
These compounds have also been tested for their antimicrobial activity . Some molecules have shown potent activity against selective strains of microbes .
Antioxidant Potential
The antioxidant potential of these compounds has been evaluated using the DPPH assay . Some derivatives have shown significant antioxidant activity .
Dyeing Performance
Derivatives of 2-amino-5-methyl-1,3,4-thiadiazole have been used in the synthesis of new series of acid dyes . These dyes have been assessed for their dyeing performance on nylon fabric .
Synthesis of New Derivatives
The compound has been used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These new compounds have been evaluated as antimicrobial agents .
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-7-15-16-13(20-7)14-11(17)9-6-8-4-2-3-5-10(8)19-12(9)18/h2-6H,1H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTHKVGTMKCKRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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